An In-depth Technical Guide to Triricinolein: Structure, Properties, and Applications for Researchers and Drug Development Professionals
An In-depth Technical Guide to Triricinolein: Structure, Properties, and Applications for Researchers and Drug Development Professionals
Introduction
Triricinolein, the primary triglyceride component of castor oil, is a unique and versatile biomolecule with significant potential in pharmaceutical and materials science.[1][2] Its distinct chemical structure, characterized by three ricinoleic acid chains esterified to a glycerol backbone, imparts a range of physicochemical properties that are highly attractive for drug delivery and other advanced applications.[2][3] This guide provides a comprehensive technical overview of triricinolein, from its molecular architecture to its functional applications, with a focus on providing researchers, scientists, and drug development professionals with the in-depth knowledge required to harness its potential.
Part 1: The Molecular Architecture of Triricinolein
Triricinolein is a triacylglycerol with the systematic IUPAC name 2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate. Its molecular formula is C₅₇H₁₀₄O₉, and it has a molecular weight of approximately 933.4 g/mol . The core of the molecule is a glycerol backbone, to which three molecules of ricinoleic acid are attached via ester bonds.
Ricinoleic acid, an 18-carbon monounsaturated fatty acid, is the defining feature of triricinolein. It possesses two key functional groups that dictate the molecule's overall properties:
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A cis double bond at the 9th carbon position.
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A hydroxyl (-OH) group at the 12th carbon position.
The presence of these hydroxyl groups is particularly significant, as it allows for the formation of hydrogen bonds, influencing the molecule's viscosity, solubility, and reactivity. This distinguishes triricinolein from many other common triglycerides.
Caption: Chemical structure of Triricinolein.
Part 2: Physicochemical Properties
The unique structural features of triricinolein give rise to a distinct set of physicochemical properties, which are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2540-54-7 | |
| Molecular Formula | C₅₇H₁₀₄O₉ | |
| Molecular Weight | 933.4 g/mol | |
| Appearance | Colorless to pale yellow, viscous oil | [1] |
| Boiling Point | 879.2 ± 65.0 °C (Predicted) | [1] |
| Density | 0.977 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | [1] |
The high viscosity of triricinolein is a direct consequence of the intermolecular hydrogen bonding facilitated by the hydroxyl groups on the ricinoleic acid chains. This property is crucial for its applications as a lubricant and in certain pharmaceutical formulations. Its insolubility in water and solubility in organic solvents are characteristic of a large lipid molecule.
Part 3: Synthesis and Biosynthesis
Natural Biosynthesis
Triricinolein is naturally synthesized in the seeds of the castor plant (Ricinus communis). The biosynthetic pathway involves the enzymatic conversion of oleic acid to ricinoleic acid, which is then incorporated into a glycerol backbone through a series of acyltransferase reactions.[1]
Caption: Biosynthesis of Triricinolein.
Chemical Synthesis
Triricinolein can also be synthesized chemically through the esterification of glycerol with ricinoleic acid. This reaction is typically carried out at elevated temperatures and in the presence of a catalyst.
Experimental Protocol: Laboratory-Scale Synthesis of Triricinolein
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Reactants: Combine glycerol and ricinoleic acid in a 3:1 molar ratio in a round-bottom flask.
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Catalyst: Add a suitable acid catalyst, such as p-toluenesulfonic acid (0.5 mol%).
-
Solvent: Add an appropriate solvent, such as toluene, to facilitate the removal of water via a Dean-Stark apparatus.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Part 4: Analytical Characterization
Accurate characterization of triricinolein is essential for quality control and research purposes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the separation and quantification of triricinolein.[4] Reversed-phase chromatography is commonly used.
Experimental Protocol: HPLC Analysis of Triricinolein
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
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Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
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Injection Volume: 10-20 µL.
-
Quantification: Use an external standard of purified triricinolein to generate a calibration curve.
Caption: HPLC analysis workflow for Triricinolein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of triricinolein. Key diagnostic signals in the ¹H NMR spectrum include those corresponding to the protons of the glycerol backbone, the olefinic protons of the double bond, and the proton attached to the hydroxyl-bearing carbon.
Part 5: Applications in Drug Development
The unique properties of triricinolein make it a highly promising excipient in drug delivery systems.[1]
Solubilizing Agent
The amphiphilic nature of the ricinoleic acid chains, with their polar hydroxyl groups and nonpolar hydrocarbon tails, allows triricinolein to act as an effective solubilizing agent for poorly water-soluble drugs.[1] This can enhance the bioavailability of oral medications.
Nanoemulsions and Nanoparticles
Triricinolein is a key component in the formulation of nanoemulsions and nanoparticles for targeted drug delivery.[5] These formulations can protect the encapsulated drug from degradation and control its release profile. The biocompatibility and biodegradability of triricinolein are significant advantages in these applications.[1]
Topical and Transdermal Delivery
The viscosity and emollient properties of triricinolein make it suitable for use in topical and transdermal formulations. It can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients across the skin barrier.[6]
Caption: Drug delivery applications of Triricinolein.
Part 6: Safety and Toxicology
Triricinolein is generally considered safe for use in cosmetic and pharmaceutical applications.[7] Extensive safety assessments of various triglycerides, including triricinolein, have been conducted.[7] As the primary component of castor oil, its toxicological profile is closely related to that of the oil. The metabolic fate of ingested triglycerides involves hydrolysis to glycerol and free fatty acids, which are then absorbed and metabolized.[8] Studies on castor oil have shown no significant toxicity in subchronic feeding studies in rodents.[9] However, as with any substance, high doses can lead to adverse effects. The purgative effect of castor oil is well-known and is attributed to the action of ricinoleic acid in the intestine.[9]
Conclusion
Triricinolein stands out as a triglyceride with exceptional potential for a wide range of applications, particularly in the pharmaceutical industry. Its unique chemical structure, dominated by the hydroxyl-containing ricinoleic acid, underpins its valuable physicochemical properties. For researchers and drug development professionals, a thorough understanding of its molecular characteristics, analytical methodologies, and functional applications is key to unlocking its full potential in creating innovative and effective therapeutic products.
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